molecular formula C6H4BrFO2 B1602898 5-Bromo-2-fluorobenzene-1,3-diol CAS No. 570391-16-1

5-Bromo-2-fluorobenzene-1,3-diol

Cat. No. B1602898
M. Wt: 207 g/mol
InChI Key: CQXAFELRNPEOTP-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzene-1,3-diol is a chemical compound with the CAS number 570391-16-1 . It is used in various industrial processes .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-fluorobenzene-1,3-diol is C6H4BrFO2 . Its molecular weight is 207 g/mol .

Scientific Research Applications

Electrochemical Studies

5-Bromo-2-fluorobenzene-1,3-diol is studied in the context of electrochemical fluorination of aromatic compounds. Research by Horio et al. (1996) explored the side-reactions during the fluorination of halobenzenes, which is relevant to understanding the formation mechanisms and potential applications of compounds like 5-Bromo-2-fluorobenzene-1,3-diol in electrochemical processes (Hirohide Horio et al., 1996).

Vibrational Spectroscopy

The compound has been a subject of interest in vibrational spectroscopy. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis for various trisubstituted benzenes, including derivatives similar to 5-Bromo-2-fluorobenzene-1,3-diol. This study is crucial for understanding the vibrational properties of such compounds (B. V. Reddy & G. Rao, 1994).

Organic Synthesis and Catalysis

In organic synthesis, 5-Bromo-2-fluorobenzene-1,3-diol is significant as an intermediate or reactant. Chen et al. (2014) investigated the palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles. This type of reaction is fundamental in synthesizing heterocyclic compounds and pharmaceutical intermediates (Jianbin Chen et al., 2014).

Polymer Chemistry

5-Bromo-2-fluorobenzene-1,3-diol is also relevant in polymer chemistry. Uhrich et al. (1992) described the synthesis of hyperbranched polyethers using related compounds. Such polymers have diverse applications, including drug delivery systems and materials science (K. Uhrich et al., 1992).

Safety And Hazards

5-Bromo-2-fluorobenzene-1,3-diol is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-bromo-2-fluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXAFELRNPEOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627100
Record name 5-Bromo-2-fluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorobenzene-1,3-diol

CAS RN

570391-16-1
Record name 5-Bromo-2-fluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluorobenzene-1,3-diol
Reactant of Route 2
5-Bromo-2-fluorobenzene-1,3-diol
Reactant of Route 3
5-Bromo-2-fluorobenzene-1,3-diol
Reactant of Route 4
5-Bromo-2-fluorobenzene-1,3-diol
Reactant of Route 5
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Reactant of Route 6
5-Bromo-2-fluorobenzene-1,3-diol

Citations

For This Compound
1
Citations
RT Pekarek, H Celio, MJ Rose - Langmuir, 2018 - ACS Publications
We report the utility of controlled spacing of molecular monolayers on Si(111) surfaces by the use of sterically bulky silanes. The steric bulk of a 3,5-diphenolic linker of type Ph–diO–SiR …
Number of citations: 17 pubs.acs.org

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